REACTION_CXSMILES
|
[C:1]([CH2:7][C:8]#[N:9])(=O)[C:2]([CH3:5])([CH3:4])[CH3:3].[ClH:10].[C:11]1([CH3:19])[CH:16]=[CH:15][C:14]([NH:17][NH2:18])=[CH:13][CH:12]=1.CCCCCCC>CO>[ClH:10].[NH2:9][C:8]1[N:17]([C:14]2[CH:15]=[CH:16][C:11]([CH3:19])=[CH:12][CH:13]=2)[N:18]=[C:1]([C:2]([CH3:5])([CH3:4])[CH3:3])[CH:7]=1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
750 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)CC#N
|
Name
|
|
Quantity
|
660 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(=CC=C(C=C1)NN)C
|
Name
|
|
Quantity
|
2.8 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
methanol was removed by distillation
|
Type
|
CUSTOM
|
Details
|
The product was crystallized from the solution
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuum oven to constant weight
|
Name
|
|
Type
|
|
Smiles
|
Cl.NC1=CC(=NN1C1=CC=C(C=C1)C)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |